(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid
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Overview
Description
(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropyl and methylsulfamoyl group attached to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid typically involves the reaction of N-cyclopropyl-N-methylsulfamoyl chloride with a fluorophenylboronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst like palladium or copper.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boronates.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl and methylsulfamoyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(4-(methylsulfonyl)phenyl)benzamide
- **4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide
- **4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming reversible covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents.
Properties
IUPAC Name |
[4-[cyclopropyl(methyl)sulfamoyl]-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4S/c1-13(7-2-3-7)18(16,17)8-4-5-9(11(14)15)10(12)6-8/h4-7,14-15H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWSFVBRZSPUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C2CC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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